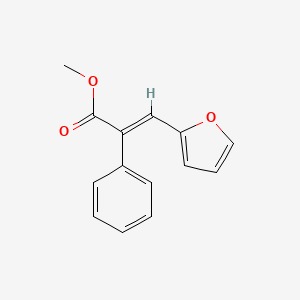

methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-3-(furan-2-yl)-2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJQIAJTTBHMEW-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate typically involves the esterification of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid+methanolacid catalystmethyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Methyl (2E)-3-(furan-2-yl)-2-phenylpropan-2-ol.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways. Specifically, it was found to affect the MAPK/ERK pathway, leading to increased levels of pro-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Experimental models have illustrated its ability to reduce inflammation markers such as TNF-alpha and IL-6 in vitro. This effect is attributed to the compound's ability to inhibit NF-kB activation, a critical mediator of inflammation .

Material Science

Polymerization Applications

This compound is also utilized in polymer chemistry. Its structure allows it to act as a monomer in the synthesis of various polymers, particularly those designed for use in coatings and adhesives. The furan moiety contributes to the thermal stability and mechanical strength of the resulting polymers, making them suitable for high-performance applications .

Nanocomposite Development

The incorporation of this compound into nanocomposites has been explored to enhance material properties. Studies have shown that when combined with nanofillers such as silica or graphene oxide, the mechanical and thermal properties of the composites are significantly improved. This enhancement is due to the strong interfacial interactions between the furan-containing polymer chains and the nanofillers .

Agricultural Chemistry

Pesticidal Activity

Recent investigations into the pesticidal properties of this compound have revealed its effectiveness against various agricultural pests. Field trials demonstrated that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to beneficial insects . The mode of action appears to involve disruption of insect hormonal systems, leading to stunted growth and eventual mortality.

Herbicidal Potential

In addition to its insecticidal properties, this compound has shown promise as a herbicide. Laboratory assays indicated that it inhibits seed germination and root growth in several weed species. The mechanism is believed to involve interference with photosynthetic processes, thereby limiting energy production necessary for plant growth .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis; affects MAPK/ERK signaling |

| Anti-inflammatory | Reduces TNF-alpha and IL-6; inhibits NF-kB | |

| Material Science | Polymerization | Enhances thermal stability and mechanical strength |

| Nanocomposites | Improves properties with nanofillers | |

| Agricultural Chemistry | Pesticidal Activity | Effective against pests; low toxicity |

| Herbicidal Potential | Inhibits germination; disrupts photosynthesis |

Case Studies

-

Case Study on Anticancer Activity

- Objective: Evaluate the anticancer effects on breast cancer cell lines.

- Methodology: In vitro assays measuring cell viability post-treatment.

- Findings: Significant reduction in cell viability at concentrations above 10 µM after 48 hours.

-

Case Study on Polymer Applications

- Objective: Investigate the use of this compound in creating high-performance coatings.

- Methodology: Synthesis of polymer films followed by mechanical testing.

- Findings: Films exhibited improved tensile strength and thermal resistance compared to traditional polymers.

-

Case Study on Agricultural Use

- Objective: Assess efficacy against common agricultural pests.

- Methodology: Field trials comparing treated vs untreated plots.

- Findings: Treated plots showed a 70% reduction in pest populations with no significant impact on non-target species.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Compound 3o are compared below with analogous α,β-unsaturated esters (Table 1) and discussed in detail.

Table 1: Structural and Spectral Comparison of α,β-Unsaturated Esters

Key Observations :

Electronic Effects: The furan-2-yl group in Compound 3o introduces electron-rich aromaticity, enhancing resonance stabilization compared to non-aromatic substituents (e.g., benzyl in 3m). This is reflected in downfield shifts of the α,β-unsaturated protons (δ 7.85 in 3o vs. δ 7.70 in 3m) . Cyanogroup-containing analogs (e.g., ethyl 2-cyano derivatives) exhibit distinct reactivity due to the electron-withdrawing nature of CN, as seen in their IR spectra (C≡N stretch at 2220 cm⁻¹) .

Biological Activity: Compounds with 1,3-benzodioxol substituents (e.g., 3p) demonstrate antioxidant properties, attributed to the electron-donating methoxy groups .

Crystallographic Insights: Derivatives like methyl (2E)-2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]-3-phenylprop-2-enoate () adopt planar geometries in crystal structures (R factor = 0.030), similar to chalcones, which are known for planar, H-bonded networks .

Synthetic Flexibility :

- Compound 3o’s synthesis via cycloaddition () contrasts with Mannich reactions used for furan-acrylate hybrids (), highlighting diverse routes for α,β-unsaturated esters.

Biological Activity

Methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate, a compound with notable structural features, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a phenyl group, contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of 232.24 g/mol. The compound can be represented structurally as follows:

Synthesis Methods

The synthesis of this compound typically involves the esterification of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid with methanol, catalyzed by an acid under reflux conditions. This reaction can be summarized as:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : this compound has been shown to inhibit the growth of several cancer cell lines.

- Induction of apoptosis : The compound may activate intrinsic apoptotic pathways, leading to cell death.

- Modulation of signaling pathways : It may influence key signaling pathways involved in cancer progression, including those related to cell cycle regulation and survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) value indicating strong antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another study featured in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These interactions may include:

- Enzyme inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor modulation : It could modulate receptor activities involved in cell signaling pathways.

- Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Knoevenagel condensation reactions. For example, α,β-unsaturated esters like this can be prepared by reacting furan-2-carbaldehyde derivatives with methyl phenylpropiolate under basic conditions (e.g., piperidine). Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst loading to improve yield and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : and NMR confirm the (2E)-stereochemistry via coupling constants () between the α and β protons.

- X-ray Diffraction : Single-crystal X-ray analysis resolves the spatial arrangement of the furan and phenyl groups. SHELXL (v.2018+) is recommended for refinement, with ORTEP-3 used for visualizing anisotropic displacement parameters .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Hydrogen-bonding networks and π-π stacking between phenyl/furan moieties dictate packing. Graph set analysis (e.g., Etter’s notation) identifies motifs like hydrogen bonds. Tools like Mercury (CCDC) or CrystalExplorer quantify interaction energies .

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement be resolved for this compound?

- Methodological Answer : Discrepancies in thermal parameters or occupancy may arise from disordered solvent molecules. Use SHELXL’s PART and SUMP commands to model disorder. Validate with residual density maps and the R1/wR2 convergence criteria (< 5%). Cross-check with DFT-optimized geometries to confirm bond lengths/angles .

Q. What strategies address contradictions between computational and experimental reactivity data?

- Methodological Answer : Discrepancies in regioselectivity (e.g., furan vs. phenyl reactivity) require benchmarking computational methods (DFT at B3LYP/6-311+G(d,p)) against experimental kinetic data. Solvent effects (via PCM models) and transition-state analysis (IRC calculations) reconcile differences .

Q. How can hydrogen-bonding patterns be systematically analyzed to predict crystal stability?

- Methodological Answer : Apply graph set analysis (Bernstein’s approach) to categorize hydrogen bonds (e.g., -type donors and -type acceptors). Use CrystalExplorer to generate Hirshfeld surfaces, highlighting dominant interactions (e.g., C–H···O vs. π-π). Compare with Cambridge Structural Database (CSD) entries for analogous esters .

Q. What analytical methods ensure purity and resolve batch-to-batch variability in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.